![molecular formula C25H19N3O3S B2384033 2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 895649-17-9](/img/structure/B2384033.png)
2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” belongs to a class of organic compounds known as hippuric acids . It appears to contain a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a fused ring system involving a benzene ring, a furan ring, and a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been synthesized from 5-acetyl-4-aminopyrimidines . The process involves heating under reflux with MeONa in BuOH, where the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzofuro[3,2-d]pyrimidin-2-yl moiety, a thio group, and a phenylacetamide group .Scientific Research Applications
Derivatives of thiazolo [3,2-a]pyrimidine, particularly 2-substituted ones, hold significant promise in drug design due to their synthetic potential and structural versatility. These compounds serve as scaffolds for developing new medicines, including potential anticancer drugs . The thiazolo [3,2-a]pyrimidine ring system shares structural similarity with purine, making it an attractive target for designing ligands that can effectively bind to biological targets.
Synthesis Methods
Various synthetic approaches exist for thiazolo [3,2-a]pyrimidine derivatives. One widely known method involves cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, 1,2-dichloroethane, and terminal alkynes . Singh et al. developed an efficient procedure for synthesizing thiazolo [3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .
Chemical Properties
The 2-(arylmethylidene)-substituted thiazolo [3,2-a]pyrimidine derivatives exhibit intriguing chemical properties. Their structural features, including the active methylene group (C2H2), make them attractive for functionalization with various electrophilic reagents .
Biological Activity
These compounds demonstrate high antitumor, antibacterial, and anti-inflammatory activities. Their potential as anticancer agents has been explored, and further optimization may enhance their efficacy .
Conclusions
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds with a pyrimidine moiety have been used in various medicines, such as sedatives (barbiturates), antivirals (idoxuridine, tenofovir, penciclovir), and antimetabolites (raltitrexed) .
Mode of Action
Compounds with a similar structure have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Biochemical Pathways
It is known that the introduction of a thiol group in similar compounds provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .
Pharmacokinetics
It is known that the degree of lipophilicity of similar compounds, ie, their affinity for a lipid environment, allows them to diffuse easily into cells .
Result of Action
Similar compounds have been shown to possess diverse biological activities, indicating that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-16-9-5-7-13-19(16)28-24(30)23-22(18-12-6-8-14-20(18)31-23)27-25(28)32-15-21(29)26-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRJAIXQLCERJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.